2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine
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Overview
Description
2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 4-hydroxypyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, esterification, and hydrolysis, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
2-(3-Carboxy-5-fluorophenyl)-4-hydroxypyridine can be compared with other similar compounds, such as:
2-(3-Carboxy-5-fluorophenyl)phenol: This compound has a similar structure but lacks the pyridine ring.
2-(3-Carboxy-5-fluorophenyl)-6-fluorobenzoic acid: This compound contains an additional fluorine atom and a benzoic acid moiety.
2-(3-Carboxy-5-fluorophenyl)isonicotinic acid: This compound is a fluorinated derivative of isoniazid and has different biological activities.
Properties
IUPAC Name |
3-fluoro-5-(4-oxo-1H-pyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-7(3-8(5-9)12(16)17)11-6-10(15)1-2-14-11/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXROBPKYMRHWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692650 |
Source
|
Record name | 3-Fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-72-0 |
Source
|
Record name | 3-Fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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